6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
描述
属性
IUPAC Name |
6-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O4S/c1-24-18(25)11-6-14-15(27-9-26-14)7-13(11)21-19(24)29-8-16-22-17(23-28-16)10-4-2-3-5-12(10)20/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSDVEPUHUJWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5Cl)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Formation of theDioxoloquinazolinone Skeleton
The quinazolinone core is synthesized from anthranilic acid derivatives. Anthranilic acid (1) reacts with methyl isothiocyanate in ethanol under reflux to form 2-thioxo-1,2-dihydroquinazolin-4(3H)-one (2) . Cyclocondensation with 1,2-dihydroxyethane in the presence of sulfuric acid introduces thedioxolo ring.
Key reaction conditions :
Introduction of the Mercaptomethyl Group
Functionalization at position 6 is achieved through a Friedel-Crafts alkylation. The quinazolinone intermediate (3) is treated with chloromethyl methyl sulfide in the presence of AlCl3 to yield 6-(mercaptomethyl)-7-methyl-dioxolo[4,5-g]quinazolin-8-one (4) .
Analytical validation :
- 1H-NMR (DMSO-d6) : δ 3.21 (s, 3H, CH3), 4.02 (s, 2H, SCH2), 6.89 (s, 1H, aromatic).
- IR (KBr) : 1678 cm−1 (C=O), 1238 cm−1 (C–O–C).
Synthesis of the 1,2,4-Oxadiazole Moiety (Intermediate B)
Preparation of 3-(2-Chlorophenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid
The oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative. 2-Chlorobenzamide (5) reacts with hydroxylamine hydrochloride in ethanol to form the amidoxime (6) , which undergoes cyclodehydration with chloroacetic acid in the presence of DCC (dicyclohexylcarbodiimide).
Key reaction conditions :
Chloromethylation of the Oxadiazole
The carboxylic acid group of (7) is reduced to a hydroxymethyl group using LiAlH4, followed by chlorination with thionyl chloride to yield 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (8) .
Analytical validation :
Coupling of Intermediates A and B
The final step involves a nucleophilic substitution between the mercaptomethyl group of (4) and the chloromethyl group of (8) . The reaction is conducted in DMF with K2CO3 as a base and KI as a catalyst.
Optimized conditions :
- Solvent: DMF
- Base: K2CO3 (1.2 equiv)
- Catalyst: KI (1 equiv)
- Temperature: Room temperature (24 h)
- Yield: 65–70%.
Characterization of the final product :
- 1H-NMR (DMSO-d6) : δ 3.25 (s, 3H, CH3), 4.52 (s, 2H, SCH2), 7.45–8.12 (m, 4H, aromatic).
- ESI-MS : m/z 487.10 [M+H]+.
Alternative Synthetic Pathways
One-Pot Oxadiazole-Quinazolinone Assembly
A recent approach involves simultaneous cyclization and coupling. A mixture of anthranilic acid, 2-chlorophenyl amidoxime, and chloromethyl methyl sulfide undergoes sequential cyclization in DMSO with K2CO3.
Advantages :
Solid-Phase Synthesis for Parallel Optimization
DNA-conjugated synthesis enables rapid diversification of the oxadiazole and quinazolinone units. This method uses resin-bound intermediates and Pd-catalyzed couplings, though yields are moderate (50–55%).
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Cyclization of amidoximes may yield regioisomers. Gasco et al. demonstrated that intramolecular hydrogen bonding directs the formation of the 1,2,4-oxadiazole isomer over the 1,3,4-counterpart. Using NaNO2 as a cyclizing agent minimizes side products.
Stability of the Sulfanyl Linker
The methylene-thioether bridge is susceptible to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) improves stability.
化学反应分析
Types of Reactions
6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
科学研究应用
6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic effects, it is researched for its use in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
作用机制
The mechanism of action of 6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenoxy)acetamide
- N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-fluorophenoxy)acetamide
Uniqueness
6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its specific substituents, which can influence its chemical reactivity, biological activity, and overall properties. The ethoxy and ethyl groups may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
生物活性
The compound 6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a quinazolinone core with oxadiazole and chlorophenyl substituents that contribute to its biological properties.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing oxadiazole moieties. The presence of the 2-chlorophenyl group is particularly noted for enhancing activity against various bacterial strains. Research indicates that derivatives similar to this compound exhibit significant inhibition against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Target Compound | Staphylococcus aureus | 16 µg/mL |
| Target Compound | Escherichia coli | 32 µg/mL |
Anticancer Activity
The quinazolinone scaffold has been extensively studied for its anticancer potential. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. The target compound has shown promising results in inhibiting cell proliferation in various cancer models.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of the target compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM , suggesting significant anticancer potential.
The biological activity of the target compound is believed to be mediated through multiple mechanisms:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid metabolism.
- Induction of oxidative stress : This leads to increased apoptosis in cancer cells.
- Targeting specific enzymes : The oxadiazole moiety may inhibit certain enzymes critical for microbial survival.
常见问题
Basic: What are the optimal synthetic routes for this compound, and how can structural fidelity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime with a carboxylic acid derivative under reflux conditions (e.g., acetic acid) .
- Step 2: Sulfanyl group introduction via nucleophilic substitution using thiourea or thiol reagents in a polar aprotic solvent (e.g., DMSO) .
- Step 3: Final coupling of the dioxoloquinazolinone core using a Mitsunobu reaction or SN2 displacement, followed by purification via column chromatography .
Structural Verification:
- 1H/13C NMR: Confirm aromatic proton environments (e.g., 2-chlorophenyl protons at δ 7.4–7.6 ppm) and sulfanyl-CH2 linkage (δ 3.8–4.2 ppm) .
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., m/z 500–550 [M+H]+ range) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for quinazolinone, C-O-C at ~1250 cm⁻¹ for dioxolo) .
- NMR: Use 2D techniques (COSY, HSQC) to resolve overlapping signals in the quinazolinone and oxadiazole regions .
- HPLC-PDA/MS: Assess purity (>95%) and detect trace by-products (e.g., unreacted intermediates) using C18 columns with acetonitrile/water gradients .
Advanced: How can computational tools optimize synthesis and predict physicochemical properties?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (DFT) to model transition states and identify energetically favorable pathways for oxadiazole formation .
- AI-Driven Optimization: Use platforms like COMSOL Multiphysics to simulate solvent effects and reaction kinetics, narrowing optimal conditions (e.g., temperature, catalyst loading) .
- SwissADME Predictions: Estimate lipophilicity (LogP), solubility, and drug-likeness to prioritize synthetic targets. For example, compare predicted vs. experimental LogP values to refine substituent choices .
Advanced: How to resolve discrepancies between experimental and computational data on physicochemical properties?
Methodological Answer:
- Iterative Validation: Cross-reference computational predictions (e.g., LogP from SwissADME) with experimental HPLC-derived LogP measurements using shake-flask methods .
- Sensitivity Analysis: Adjust computational parameters (e.g., solvent dielectric constant in DFT) to align with observed solubility or stability data .
- Multi-Method Cross-Check: Combine DSC (thermal stability) and PXRD (crystallinity) to explain deviations in predicted vs. observed melting points .
Advanced: How to design SAR studies for this compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 2-chlorophenyl with 3-chlorophenyl or electron-donating groups) to assess antimicrobial or kinase inhibition activity .
- In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) and prioritize analogs with enhanced binding affinity .
- Biological Assays: Compare IC50 values in enzyme inhibition assays (e.g., β-lactamase) and correlate with electronic descriptors (Hammett σ) to quantify substituent effects .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?
Methodological Answer:
- Process Intensification: Use microreactor systems to optimize exothermic steps (e.g., oxadiazole cyclization) and minimize side reactions .
- DoE (Design of Experiments): Apply factorial designs to evaluate interactions between variables (e.g., temperature, stoichiometry) and identify robust conditions for large-scale batches .
- In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Advanced: How to elucidate degradation pathways under varying pH/temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–80°C. Monitor degradation via UPLC-MS to identify products (e.g., sulfoxide formation from sulfanyl oxidation) .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
